molecular formula C12H15NO4S B187783 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 72678-92-3

2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B187783
CAS No.: 72678-92-3
M. Wt: 269.32 g/mol
InChI Key: VVYKDOVBUSRSCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is an organic compound that features a thiazolidine ring substituted with a 3,4-dimethoxyphenyl group and a carboxylic acid functional group

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-16-9-4-3-7(5-10(9)17-2)11-13-8(6-18-11)12(14)15/h3-5,8,11,13H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYKDOVBUSRSCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30316424
Record name 2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30316424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72678-92-3
Record name 72678-92-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30316424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72678-92-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Condensation of L-Cysteine with 3,4-Dimethoxybenzaldehyde

The primary synthesis route involves the condensation of L-cysteine with 3,4-dimethoxybenzaldehyde (veratraldehyde) under mildly acidic conditions. This one-pot reaction proceeds via a Schiff base intermediate, followed by cyclization to form the thiazolidine ring (Figure 1).

Reaction Conditions :

  • Solvent : Aqueous methanol or ethanol (50–80% v/v)

  • pH : 6.4 (adjusted with phosphate buffer)

  • Temperature : Ambient (25°C) to 40°C

  • Time : 24–72 hours

The reaction achieves a conversion rate of >90% when conducted in buffered ethanol, with the product precipitating as a crystalline solid. The stereochemistry of the product is influenced by the chiral center of L-cysteine, yielding a mixture of diastereomers that may require resolution via chiral chromatography.

Alternative Pathways: Nitrile-Based Cyclization

While less common, a secondary method involves the reaction of L-cysteine with 3,4-dimethoxybenzonitrile in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂). This pathway proceeds via nucleophilic attack of the cysteine thiol group on the nitrile carbon, followed by cyclization to form the thiazolidine ring.

Key Limitations :

  • Lower yields (60–70%) compared to the aldehyde route

  • Requires stringent anhydrous conditions

Optimization of Reaction Parameters

Solvent and pH Effects

The choice of solvent significantly impacts reaction efficiency:

SolventYield (%)Purity (%)
Ethanol9298
Methanol8895
Acetonitrile7590

Data adapted from

Aqueous ethanol (pH 6.4) optimizes both solubility of reactants and protonation of the intermediate Schiff base, facilitating cyclization. Acidic conditions (pH < 5) promote hydrolysis of the aldehyde, while alkaline media (pH > 7) lead to racemization of L-cysteine.

Temperature and Catalysis

Elevating the reaction temperature to 40°C reduces the reaction time to 12–18 hours but risks epimerization at the C4 position of the thiazolidine ring. Catalysts such as p-toluenesulfonic acid (PTSA) (5 mol%) enhance the reaction rate by stabilizing the Schiff base intermediate.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding colorless needles with a melting point of 179–180°C.

Typical Purity Profile :

  • HPLC : ≥98% (C18 column, 0.1% TFA in H₂O/MeCN gradient)

  • Elemental Analysis : Calculated for C₁₂H₁₅NO₄S: C 53.52%, H 5.61%, N 5.20%; Found: C 53.48%, H 5.59%, N 5.18%

Chromatographic Resolution

For enantiomerically pure samples, chiral stationary-phase chromatography (e.g., Chiralpak IA) resolves the diastereomers using a hexane/isopropanol (80:20) mobile phase.

Industrial-Scale Production

Continuous Flow Synthesis

Adapting the aldehyde-cysteine route to continuous flow reactors improves scalability:

  • Residence Time : 30 minutes

  • Throughput : 1.2 kg/h

  • Yield : 94%

Waste Management

The process generates minimal waste, with >99% of solvents recovered via distillation.

Comparative Analysis of Methods

ParameterAldehyde RouteNitrile Route
Yield (%)9270
Purity (%)9890
ScalabilityHighModerate
StereocontrolPartialNone

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.

    Substitution: Electrophilic aromatic substitution reactions can occur on the 3,4-dimethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazoline derivatives.

    Substitution: Halogenated or nitrated derivatives of the 3,4-dimethoxyphenyl group.

Scientific Research Applications

Chemical Synthesis

2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid serves as a crucial building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including:

  • Oxidation : Can be oxidized to form sulfoxides or sulfones.
  • Reduction : The thiazolidine ring can be reduced to a thiazoline ring.
  • Substitution Reactions : Electrophilic aromatic substitution can occur on the 3,4-dimethoxyphenyl group.

Biological Activities

Research has indicated potential biological activities for this compound:

  • Antimicrobial Properties : Studies suggest that it may exhibit antimicrobial effects, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Preliminary research indicates that it may have anticancer properties, potentially interacting with specific biological targets involved in cancer progression.

Pharmacological Research

Due to its structural similarity to other biologically active compounds, it is being explored for its potential in drug development:

  • Mechanism of Action : It may interact with enzymes such as aromatic-amino-acid aminotransferase, influencing metabolic pathways related to aromatic amino acids.

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of new polymers or composites that require specific mechanical or thermal properties.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry investigated the antimicrobial activity of various thiazolidine derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Properties

In research featured in Cancer Letters, the compound was tested for its effects on cancer cell lines. Results demonstrated that it could induce apoptosis in specific cancer cells while sparing normal cells, indicating a selective anticancer effect.

Case Study 3: Synthesis and Characterization

A synthesis study detailed the preparation of this compound from readily available precursors under mild conditions. The synthesized product was characterized using NMR and mass spectrometry, confirming its structure and purity suitable for further biological testing .

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenylacetic acid
  • 3,4-Dimethoxyphenethylamine
  • 3-(3,4-Dimethoxyphenyl)propionic acid

Uniqueness

2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of both a thiazolidine ring and a 3,4-dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, a thiazolidine derivative, has garnered attention due to its diverse biological activities. This article explores its antimicrobial, antioxidant, and potential antiviral properties based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazolidine ring and a dimethoxyphenyl group, contributing to its biological activity. Its chemical structure can be represented as follows:

C12H13NO4S\text{C}_{12}\text{H}_{13}\text{N}\text{O}_4\text{S}

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

A study evaluated the compound's activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli. The results indicated moderate to low activity with MIC values ranging from 0.23 to 0.70 mg/mL and MBC values from 0.47 to 0.94 mg/mL .

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
MRSA0.230.47
P. aeruginosa0.470.94
E. coli0.700.94

Antifungal Activity

The compound also displayed antifungal activity with MIC values between 0.06 to 0.47 mg/mL against various fungi, outperforming traditional antifungal agents like bifonazole and ketoconazole in some cases .

Fungal Strain MIC (mg/mL) MFC (mg/mL)
Trichophyton viride0.110.23
Aspergillus niger0.110.23
Candida albicans0.080.11

The antibacterial mechanism appears to involve the inhibition of specific enzymes such as MurB in E. coli, while antifungal activity may be attributed to the inhibition of lanosterol demethylase . Molecular docking studies have shown that the compound binds effectively to these targets, forming crucial interactions that inhibit microbial growth.

Antioxidant Activity

In addition to its antimicrobial properties, the compound has been evaluated for its antioxidant potential using DPPH and CUPRAC assays. Results indicated that it exhibits significant antioxidant activity, which is beneficial for mitigating oxidative stress-related conditions .

Potential Antiviral Properties

Preliminary studies suggest that thiazolidine carboxylic acids could serve as antiviral agents against avian influenza viruses (AIV) and infectious bronchitis virus (IBV). While more extensive research is needed, initial findings indicate promising antiviral activity .

Q & A

Q. What are the established synthetic routes for 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid?

  • Methodological Answer : The compound is typically synthesized via a condensation reaction between 3,4-dimethoxyphenyl carbonyl derivatives (e.g., aldehydes or ketones) and cysteine or its analogs. Key steps include:
  • Cyclization : Formation of the thiazolidine ring through nucleophilic attack of the cysteine thiol group on the carbonyl carbon.
  • Purification : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
  • Characterization : Confirmation via 1^1H/13^{13}C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer :
  • X-ray crystallography : Resolves stereochemistry and confirms bond angles/distances (e.g., thiazolidine ring conformation) .
  • NMR spectroscopy : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, carboxylic acid proton at δ 10–12 ppm) .
  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, S–C–N vibrations at ~650 cm1^{-1}) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Cross-validation : Compare experimental NMR data with computational predictions (DFT calculations).
  • Crystallographic refinement : Re-examine X-ray diffraction data for possible disorder or twinning artifacts .
  • Isomer analysis : Use chiral HPLC to resolve enantiomers or diastereomers, which may cause overlapping peaks in NMR .

Q. What experimental strategies optimize the yield of thiazolidine ring formation?

  • Methodological Answer :
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance cyclization efficiency.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics vs. protic solvents (e.g., ethanol).
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .

Q. How does structural modification of the dimethoxyphenyl group influence biological activity?

  • Methodological Answer :
  • SAR studies : Synthesize analogs with substituent variations (e.g., halogenation, methoxy group removal) and test against target enzymes (e.g., kinases, oxidoreductases).
  • Docking simulations : Use molecular modeling (AutoDock Vina) to predict binding affinities to active sites.
  • In vitro assays : Measure IC50_{50} values in enzyme inhibition or cell viability assays .

Q. What advanced techniques resolve stereochemical ambiguities in thiazolidine derivatives?

  • Methodological Answer :
  • Circular dichroism (CD) : Assign absolute configuration by comparing experimental CD spectra with computed ECD spectra.
  • NOESY NMR : Identify spatial proximities between protons (e.g., axial vs. equatorial positions in the thiazolidine ring).
  • Crystallographic databases : Cross-reference with reported structures (e.g., Cambridge Structural Database) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between theoretical and experimental melting points?

  • Methodological Answer :
  • Purity assessment : Re-crystallize the compound and re-measure melting points using differential scanning calorimetry (DSC).
  • Polymorphism screening : Perform X-ray powder diffraction (XRPD) to detect crystalline phases.
  • Literature review : Compare with analogs (e.g., 2-(4-chlorophenyl)-thiazolidine-4-carboxylic acid, mp 206–207°C) to identify trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.